1,5-Naphthyridin-3-amine
Overview
Description
1,5-Naphthyridin-3-amine is a heterocyclic compound with the empirical formula C8H7N3 . It has a molecular weight of 145.16 .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, including this compound, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . In 1927, Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, precisely 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNc1cnc2cccnc2c1
. Chemical Reactions Analysis
This compound, like other 1,5-naphthyridines, exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point ranges from 69 to 75 °C .Scientific Research Applications
Intermediate in Chemical Reactions : 1,5-Naphthyridin-3-amine acts as an intermediate in the amination of bromo-1,5-naphthyridines, where it undergoes rearrangements, possibly involving naphthyridyne as an intermediate. This process is significant in synthesizing amino-1,5-naphthyridine compounds (Czuba, 2010).
Hydrogen Bonding in Crystal Structures : The compound has been studied for its role in hydrogen bonding with acidic compounds, forming various crystalline forms. These studies enhance the understanding of noncovalent interactions and crystal packing in supramolecular chemistry (Jin et al., 2010).
Synthesis of Functionalized Naphthyridines : this compound is used in the catalyst-free synthesis of highly functionalized naphthyridines. This environmentally friendly approach is significant for its potential in medicinal chemistry and synthetic organic chemistry (Mukhopadhyay et al., 2011).
Applications in Medicinal Chemistry : Fused 1,5-naphthyridines, which include compounds like this compound, play an important role in medicinal chemistry. They exhibit a wide range of biological activities and are used in the synthesis of various biologically active molecules (Masdeu et al., 2020).
Potential Antimalarial Applications : There has been research into the antimalarial potential of compounds related to this compound. However, these studies indicated that N4-substituted 1,5-naphthyridin-4-amines did not show significant antimalarial activity compared to established drugs (Barlin & Tan, 1984).
Environmentally Friendly Synthesis : this compound derivatives have been synthesized using grindstone chemistry, which is a solvent-free and catalyst-free method. This approach is noteworthy for its environmental benefits and applications in areas like cancer chemotherapy and antiviral research (Hameed, 2015).
Safety and Hazards
1,5-Naphthyridin-3-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
1,5-Naphthyridin-3-amine is a heterocyclic compound that exhibits a variety of biological activities It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that the compound may interact with alkyl halides or similar structures in biological systems.
Mode of Action
It’s known that these compounds exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This suggests that the compound may interact with its targets through these mechanisms, leading to various changes in the biological system.
Biochemical Pathways
Given the compound’s reactivity with electrophilic or nucleophilic reagents and its ability to undergo various chemical reactions , it can be inferred that it may influence a range of biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Given the compound’s biological activity and its reactivity with various reagents , it can be inferred that it may induce a range of molecular and cellular changes. The specific effects would depend on the compound’s targets and the biochemical pathways it influences.
properties
IUPAC Name |
1,5-naphthyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNIZGZNNIWTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343374 | |
Record name | 1,5-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14756-77-5 | |
Record name | 1,5-Naphthyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14756-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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